N-(2-methoxyethyl)-N~2~-[(5-methoxy-1H-indol-1-yl)acetyl]glycinamide
Description
N-(2-Methoxyethyl)-N~2~-[(5-Methoxy-1H-indol-1-yl)acetyl]glycinamide is a glycinamide derivative featuring a 5-methoxyindole moiety and a 2-methoxyethyl substituent. The compound’s structure combines a glycinamide backbone (N-acetylglycinamide) with a 5-methoxyindole group, a scaffold known for diverse biological activities, including CNS modulation and anti-inflammatory effects . The 2-methoxyethyl substituent may enhance solubility compared to purely hydrophobic groups (e.g., adamantane) while retaining moderate lipophilicity (predicted logP ~3.3) .
Properties
Molecular Formula |
C16H21N3O4 |
|---|---|
Molecular Weight |
319.36 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-2-[[2-(5-methoxyindol-1-yl)acetyl]amino]acetamide |
InChI |
InChI=1S/C16H21N3O4/c1-22-8-6-17-15(20)10-18-16(21)11-19-7-5-12-9-13(23-2)3-4-14(12)19/h3-5,7,9H,6,8,10-11H2,1-2H3,(H,17,20)(H,18,21) |
InChI Key |
MDVLIBYBDIICQV-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)CNC(=O)CN1C=CC2=C1C=CC(=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-N~2~-[(5-methoxy-1H-indol-1-yl)acetyl]glycinamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Acetylation: The indole derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Amidation: The acetylated indole is reacted with glycine or a glycine derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-N~2~-[(5-methoxy-1H-indol-1-yl)acetyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(2-methoxyethyl)-N~2~-[(5-methoxy-1H-indol-1-yl)acetyl]glycinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-N~2~-[(5-methoxy-1H-indol-1-yl)acetyl]glycinamide involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to interact with various enzymes and receptors, potentially modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or pain pathways, leading to its anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural features are compared to related indole- and glycinamide-containing derivatives:
*Calculated based on assumed formula C₁₆H₂₀N₃O₄.
Physicochemical Properties
- Lipophilicity : The target compound’s logP (~3.3) is higher than melatonin’s (~1.7) due to the glycinamide backbone and methoxyethyl group, which add hydrophobic character while maintaining moderate polarity .
- Solubility : The methoxyethyl group improves aqueous solubility compared to adamantane- or cyclohexyl-substituted analogs (e.g., ) .
Biological Activity
N-(2-methoxyethyl)-N~2~[(5-methoxy-1H-indol-1-yl)acetyl]glycinamide is a compound that exhibits significant potential in various biological applications due to its unique structural characteristics. This article reviews the biological activity associated with this compound, including its pharmacological effects, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 419.5 g/mol
The structure features an isoquinoline core and methoxy and indole functional groups, which are known to contribute to various biological activities. The presence of these moieties suggests potential interactions with biological targets, making it a candidate for further research in pharmacology.
Antimicrobial Effects
Research indicates that compounds with structural similarities to N-(2-methoxyethyl)-N~2~[(5-methoxy-1H-indol-1-yl)acetyl]glycinamide may exhibit antimicrobial properties. For instance, studies have shown strong bactericidal effects against Staphylococcus spp., suggesting that this compound could be effective in treating bacterial infections .
Cytotoxicity Studies
Cytotoxicity studies are crucial for determining the safety profile of new compounds. Preliminary data suggest that N-(2-methoxyethyl)-N~2~[(5-methoxy-1H-indol-1-yl)acetyl]glycinamide does not exhibit significant cytotoxic effects on normal cell lines at certain concentrations. For example, similar compounds were tested on L929 cells, showing varied effects on cell viability depending on concentration and incubation time .
| Dose (µM) | Cell Viability (%) |
|---|---|
| 200 | 77 |
| 150 | 89 |
| 100 | 92 |
| 50 | 74 |
| 25 | 97 |
| 12 | 109 |
| 6 | 87 |
This table illustrates the effect of different concentrations on cell viability, indicating that lower concentrations may enhance viability while higher concentrations could be detrimental.
The proposed mechanism of action for N-(2-methoxyethyl)-N~2~[(5-methoxy-1H-indol-1-yl)acetyl]glycinamide involves interactions with specific biological targets. The indole moiety is known for its role in modulating neurotransmitter systems, which may contribute to its pharmacological effects. Additionally, the methoxy groups may enhance lipophilicity, facilitating better membrane penetration and bioavailability.
Case Studies and Research Findings
Recent studies have focused on the therapeutic potential of compounds similar to N-(2-methoxyethyl)-N~2~[(5-methoxy-1H-indol-1-yl)acetyl]glycinamide in various conditions:
- Cancer Research : Compounds with similar structures have shown promise in inhibiting tumor growth in various cancer models. For instance, derivatives tested against A549 (lung cancer) and HepG2 (liver cancer) cells displayed increased cell viability at certain concentrations, suggesting a potential role in cancer therapy .
- Neurological Applications : The indole structure is often associated with neuroprotective properties. Investigations into similar compounds have indicated potential benefits in neurodegenerative diseases by modulating inflammatory pathways and oxidative stress responses.
Q & A
Q. How do researchers reconcile conflicting biological activity data across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
